molecular formula C15H13N5O2S B2976461 N-[Cyano(thiophen-3-yl)methyl]-3-(3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2-yl)propanamide CAS No. 1465339-15-4

N-[Cyano(thiophen-3-yl)methyl]-3-(3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2-yl)propanamide

Cat. No. B2976461
CAS RN: 1465339-15-4
M. Wt: 327.36
InChI Key: IUYSSYINJBDKFB-UHFFFAOYSA-N
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Description

Thiophene and its substituted derivatives are a very important class of heterocyclic compounds with diverse applications in medicinal chemistry and material science . Triazole compounds, on the other hand, are readily capable of binding in the biological system with a variety of enzymes and receptors and thus show versatile biological activities .


Synthesis Analysis

Thiophene and triazole compounds are extensively distributed in nature and have versatile synthetic applicability and biological activity . They are used by medicinal chemists to produce combinatorial libraries and carry out exhaustive efforts in the search of lead molecules .


Molecular Structure Analysis

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . Triazole is a nitrogenous heterocyclic moiety with a molecular formula of C2H3N3 .


Chemical Reactions Analysis

Thiophene and triazole compounds are used in the synthesis of a wide range of therapeutic properties with diverse applications in medicinal chemistry .


Physical And Chemical Properties Analysis

Thiophene has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C .

Scientific Research Applications

Antimicrobial and Antifungal Applications

Triazole derivatives, like the core structure of this compound, are known for their antimicrobial properties . They can bind with various enzymes and receptors in biological systems, which makes them potential candidates for developing new antimicrobial agents to combat multidrug-resistant pathogens.

Anticancer Research

Compounds with a triazole moiety have been evaluated for their antitumor activities . The ability to interact with specific cellular targets makes them valuable in the design of new anticancer drugs, particularly against melanoma cells.

Antiviral Potential

Triazole derivatives have shown potential in antiviral research, particularly against viruses like Herpes simplex . Their ability to inhibit viral replication makes them a subject of interest for developing new antiviral therapies.

Enzyme Inhibition

The triazole class of compounds has been associated with various enzyme inhibitory activities, including carbonic anhydrase inhibitors and cholinesterase inhibitors . These properties are significant for the treatment of diseases like glaucoma and Alzheimer’s disease.

Pharmacokinetic Studies

The pharmacokinetic properties of triazole derivatives are an area of active research. Understanding the absorption, distribution, metabolism, and excretion (ADME) of these compounds can lead to the development of drugs with better efficacy and reduced side effects .

Material Science Applications

Beyond biomedical applications, triazole derivatives have also found use in material sciences. Their structural properties can contribute to the development of new materials with specific characteristics for industrial applications .

Mechanism of Action

While the specific mechanism of action for your compound is not available, triazole compounds are known to bind with a variety of enzymes and receptors in the biological system, showing versatile biological activities .

Future Directions

The synthesis and characterization of novel thiophene and triazole moieties with wider therapeutic activity is a topic of interest for medicinal chemists . They aim to synthesize and investigate new structural prototypes with more effective pharmacological activity .

properties

IUPAC Name

N-[cyano(thiophen-3-yl)methyl]-3-(3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N5O2S/c16-9-12(11-5-8-23-10-11)17-14(21)4-7-20-15(22)19-6-2-1-3-13(19)18-20/h1-3,5-6,8,10,12H,4,7H2,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUYSSYINJBDKFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NN(C(=O)N2C=C1)CCC(=O)NC(C#N)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[Cyano(thiophen-3-yl)methyl]-3-(3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2-yl)propanamide

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